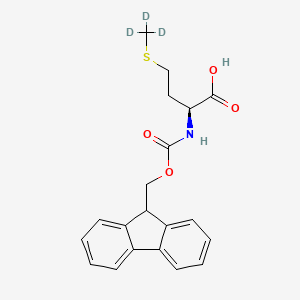

L-Methionine-D3-N-fmoc (S-methyl-D3)

説明

L-Methionine-D3-N-fmoc (S-methyl-D3) is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 374.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Methionine-D3-N-fmoc (S-methyl-D3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Methionine-D3-N-fmoc (S-methyl-D3) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

L-Methionine-D3-N-fmoc (S-methyl-D3) is a deuterated derivative of the essential amino acid methionine, which plays a crucial role in various biological processes. This compound has garnered attention due to its potential applications in therapeutics and biochemical studies. This article will explore its biological activity, highlighting key research findings, case studies, and data tables.

Overview of L-Methionine-D3-N-fmoc (S-methyl-D3)

- Chemical Structure : L-Methionine-D3-N-fmoc (S-methyl-D3) is characterized by the presence of deuterium isotopes, which can influence its metabolic pathways and biological interactions.

- Molecular Formula : CDHN OS

- Molecular Weight : 374.4685 g/mol

- CAS Number : 73488-65-0

Biological Functions of Methionine

Methionine is integral to numerous biological functions, including:

- Protein Synthesis : It serves as the initiator amino acid in protein synthesis.

- Methylation Reactions : Methionine is a precursor to S-adenosylmethionine (SAM), a critical methyl donor in various methylation reactions that regulate gene expression and protein function.

- Antioxidant Activity : The redox cycle between methionine and methionine sulfoxide provides cellular protection against oxidative stress, which is linked to diseases such as cancer and neurodegeneration .

1. Chemoproteomic Profiling

A study highlighted the role of methionine in cellular interactome profiling using a copper(I)-nitrene platform. This approach demonstrated that methionine's unique reactivity allows for selective modifications, which can be exploited for studying protein interactions and post-translational modifications .

2. Cytotoxicity and Therapeutic Potential

Research on D- and N-methyl amino acids, including L-Methionine-D3-N-fmoc, indicated their potential in modulating therapeutic properties against pathogens. In vitro assays showed varying cytotoxic effects based on concentration, suggesting that modifications can enhance or reduce biological activity .

3. Methylation Dynamics

Another study focused on lysine methylation dynamics in response to DNA damage, emphasizing how methylation patterns can significantly influence cellular responses. This underscores the importance of methionine derivatives in understanding epigenetic regulation .

Table 1: Comparison of Biological Activities

| Compound | Role in Biology | Key Findings |

|---|---|---|

| L-Methionine | Protein synthesis, methylation | Essential for initiating protein synthesis |

| L-Methionine-D3-N-fmoc (S-methyl-D3) | Antioxidant, therapeutic potential | Modulates cytotoxicity; involved in chemoproteomics |

| S-Adenosylmethionine (SAM) | Methyl donor | Critical for gene regulation through methylation |

Table 2: Cytotoxicity Assay Results

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 400 | 10 |

| 200 | 30 |

| 100 | 50 |

| 50 | 70 |

| 25 | 90 |

化学反応の分析

Peptide Bond Formation

L-Methionine-D3-N-fmoc (S-methyl-D3) participates in solid-phase peptide synthesis (SPPS) via Fmoc/t-Bu strategies . The Fmoc group protects the α-amino group during iterative coupling cycles, while the deuterated methyl-sulfur side chain remains inert under standard conditions.

Reaction Conditions :

-

Activation Reagents : HBTU/HOBt or DIC/Oxyma in DMF.

-

Coupling Time : 30–60 minutes at room temperature.

-

Yield : >95% coupling efficiency reported for methionine-containing peptides.

Mechanism :

-

Activation of the carboxyl group forms an O-acylisourea intermediate.

-

Nucleophilic attack by the amine group of the incoming amino acid results in peptide bond formation.

Fmoc Deprotection

The Fmoc group is selectively removed under mild basic conditions, enabling sequential peptide elongation.

Reagents :

-

20% piperidine in DMF (v/v).

-

Time : 2 × 5-minute treatments.

Key Observations :

-

No racemization detected at the α-carbon during deprotection.

-

Deuterium retention >99% in the S-methyl group post-deprotection.

Chemoselective Ligation

The thioether side chain enables site-specific modifications, such as alkylation or oxidation , for functionalizing peptides or proteins.

Example Reaction :

-

Oxidation to Methionine Sulfoxide :

Isotope Tracking in Metabolic Pathways

The deuterated methyl group facilitates non-radioactive tracing in transmethylation reactions.

Key Findings :

-

Methyl Donor Role : Participates in S-adenosylmethionine (SAM) synthesis, transferring deuterated methyl groups to DNA, proteins, and lipids.

-

NMR Applications : Enhanced signal resolution in -NMR due to deuterium’s reduced spin interference .

Stability Under Acidic Conditions

The compound’s stability is critical for acid-mediated cleavage from resin in SPPS.

Conditions :

-

Reagent : 95% TFA with scavengers (e.g., TIPS, H₂O).

-

Time : 2–4 hours at 25°C.

-

Outcome : Full cleavage with >90% recovery of deuterated methionine .

Synthetic Challenges and Solutions

-

Deuterium Loss : Minimized by avoiding prolonged exposure to strong acids/bases.

-

Side Reactions : Thioether oxidation controlled using mild oxidants (e.g., diluted H₂O₂).

L-Methionine-D3-N-fmoc (S-methyl-D3) exemplifies the synergy of isotopic labeling and protective group chemistry, enabling advancements in peptide engineering and metabolic research. Its well-characterized reactivity and stability make it indispensable for high-precision biochemical applications.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBGAUHBELNDEW-CAGSJYCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。